molecular formula C19H28O B12284672 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol

17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol

Cat. No.: B12284672
M. Wt: 272.4 g/mol
InChI Key: LKAHABNYAXCQQI-UHFFFAOYSA-N
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Description

17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is a synthetic steroidal compound. It is known for its unique structure, which includes a methyl group at the 17th position and a double bond between the 5th and 13th carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydrogenation: Reduction of the precursor to introduce the necessary hydrogen atoms.

    Alkylation: Introduction of the methyl group at the 17th position.

    Dehydrogenation: Formation of the double bond between the 5th and 13th carbon atoms.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation.

    Controlled Alkylation: Employing specific alkylating agents under controlled temperature and pressure.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated steroids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in hormone replacement therapy and treatment of certain endocrine disorders.

    Biology: Used in research to understand steroid hormone action and metabolism.

Mechanism of Action

The compound exerts its effects by interacting with steroid hormone receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to hormone signaling and regulation .

Comparison with Similar Compounds

  • 17-Methyl-19-norandrosta-4,13-dien-3beta-ol
  • 17-Methyl-18-norandrosta-5,14-dien-3beta-ol

Comparison:

  • 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is unique due to the specific positioning of the double bond and the methyl group, which can influence its biological activity and receptor binding affinity.
  • 17-Methyl-19-norandrosta-4,13-dien-3beta-ol has a different double bond position, which may alter its chemical reactivity and biological effects.
  • 17-Methyl-18-norandrosta-5,14-dien-3beta-ol has a different double bond position, potentially affecting its stability and interaction with biological targets .

Properties

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3

InChI Key

LKAHABNYAXCQQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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